molecular formula C9H18N2 B091469 1,4-Diazaspiro[5.5]undecane CAS No. 180-76-7

1,4-Diazaspiro[5.5]undecane

Cat. No.: B091469
CAS No.: 180-76-7
M. Wt: 154.25 g/mol
InChI Key: VVBIFWHTQJEQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazaspiro[5.5]undecane, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Treatment of Various Health Disorders : Compounds containing 1,9-diazaspiro[5.5]undecane structures show potential in treating obesity, pain, immune system disorders, cell signaling issues, cardiovascular problems, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

  • Respiratory Disease Treatment : Derivatives of 3,9-diazaspiro[5.5]undecane act as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

  • Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles : Efficient synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, has been achieved using a catalyst-free method. These compounds are important for various pharmaceutical and biological activities (Aggarwal, Vij, & Khurana, 2014).

  • Antihypertensive Properties : Some 1-oxa-4,9-diazaspiro[5.5]undecane compounds demonstrate significant antihypertensive activity, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

  • Chronic Kidney Disease Treatment : Trisubstituted ureas based on 1-oxa-4,9-diazaspiro[5.5]undecane are potent inhibitors of soluble epoxide hydrolase and serve as orally active agents for treating chronic kidney diseases (Kato et al., 2014).

  • Photophysical Studies and Synthesis : Diazaspiro compounds have been synthesized for photophysical studies and solvatochromic analysis, providing insights into their behavior in different solvents, which is critical for their application in various scientific fields (Aggarwal & Khurana, 2015).

Future Directions

The future directions for the study of 1,4-Diazaspiro[5.5]undecane could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study suggested that dual MOR agonism and σ1R antagonism may be a useful strategy for obtaining potent and safer analgesics . Another study suggested that the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles could be a future direction .

Properties

IUPAC Name

1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBIFWHTQJEQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442655
Record name 1,4-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180-76-7
Record name 1,4-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diazaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazaspiro[5.5]undecane
Reactant of Route 2
1,4-Diazaspiro[5.5]undecane
Reactant of Route 3
1,4-Diazaspiro[5.5]undecane
Reactant of Route 4
1,4-Diazaspiro[5.5]undecane
Reactant of Route 5
1,4-Diazaspiro[5.5]undecane
Reactant of Route 6
1,4-Diazaspiro[5.5]undecane
Customer
Q & A

Q1: What are the primary chemical reactions that 1,4-Diazaspiro[5.5]undecane-3,5-diones can undergo?

A1: Research indicates that this compound-3,5-diones can undergo both oxidation and reduction reactions. Electrolytic oxidation of these compounds primarily yields N-(1-aminocyclohexanecarbonyl)oxamic acid with a yield of approximately 80% []. On the other hand, reduction predominantly results in the formation of the corresponding alcohol (60% yield) alongside a small amount of dimer (5%) []. The specific mechanisms governing these reactions are currently under investigation.

Q2: Have any biological activities been reported for this compound derivatives?

A2: Yes, certain 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have shown promising anticonvulsant activity []. Notably, compound 6g in the study exhibited significant potency in the subcutaneous pentylenetetrazole (scPTZ) seizure model, surpassing the reference drugs Phenobarbital and Ethosuximide []. Another derivative, compound 6e, displayed higher potency compared to Diphenylhydantoin in the maximal electroshock (MES) seizure model [].

Q3: What synthetic approaches are commonly employed for the preparation of this compound derivatives?

A3: One common strategy for synthesizing 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones involves a multi-step process []. This approach starts with a Strecker synthesis using an appropriate cycloalkanone, followed by partial hydrolysis of the nitrile group, and subsequent N-cyanomethylation to yield 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides []. Further hydrolysis and cyclization steps ultimately lead to the desired spiro compounds, which can be further modified through alkylation or aralkylation reactions [].

Q4: Are there any known structure-activity relationships for the anticonvulsant activity of this compound derivatives?

A4: While specific structure-activity relationships are still under investigation, the study suggests that substitutions at the 1- and 4- positions of the this compound-3,5-dione scaffold significantly influence anticonvulsant activity []. Further research exploring different substituents and their impact on potency and selectivity is necessary to establish comprehensive structure-activity relationships.

  1. The Electrochemistry of 1‐Substituted 1,4‐Diazaspiro(5.5)undecane‐3,5‐ diones in Non‐Aqueous Media.
  2. Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.